molecular formula C14H16N2OS B7360409 N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine

N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine

Cat. No.: B7360409
M. Wt: 260.36 g/mol
InChI Key: VOCPMASTMHUVBW-UHFFFAOYSA-N
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Description

N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine is a heterocyclic compound that features a unique combination of pyrrole, thiophene, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine typically involves the formation of the pyrrole and thiophene rings followed by their coupling with piperidine. One common method is the Paal-Knorr synthesis for the pyrrole ring, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or an amine. The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur .

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr and Gewald reactions, optimized for yield and purity. These processes often use continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine is unique due to its combination of pyrrole, thiophene, and piperidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

piperidin-1-yl-(3-pyrrol-1-ylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-14(16-9-2-1-3-10-16)13-12(6-11-18-13)15-7-4-5-8-15/h4-8,11H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCPMASTMHUVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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